2-(4-fluorophenoxy)-N-(4-oxo-2-thioxo-1,3-thiazolan-3-yl)acetamide
Overview
Description
2-(4-fluorophenoxy)-N-(4-oxo-2-thioxo-1,3-thiazolan-3-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known by its chemical name, FTOX, and has been studied extensively to understand its synthesis, mechanism of action, and biochemical and physiological effects.
Mechanism of Action
The mechanism of action of FTOX is not fully understood, but it is believed to exert its biological effects through the inhibition of certain enzymes and proteins. FTOX has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. FTOX also exhibits antimicrobial activity by disrupting the cell membrane of bacteria and inhibiting their growth.
Biochemical and Physiological Effects:
FTOX has been shown to have a range of biochemical and physiological effects, including anticancer, antimicrobial, and anti-inflammatory properties. FTOX has also been shown to have antioxidant activity, which can help protect cells from oxidative damage. Additionally, FTOX has been shown to have neuroprotective effects, which may have potential applications in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of FTOX is its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. FTOX is also relatively easy to synthesize and purify, making it a useful compound for laboratory experiments. However, one of the limitations of FTOX is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for the study of FTOX. One area of research is the development of FTOX-based drugs for the treatment of cancer and microbial infections. Another area of research is the use of FTOX as a building block for the synthesis of novel molecules with unique properties. Additionally, further studies are needed to understand the mechanism of action of FTOX and its potential applications in other fields, such as material science and neuroprotection.
Scientific Research Applications
FTOX has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, FTOX has been evaluated for its anticancer and antimicrobial properties. In organic synthesis, FTOX has been used as a building block for the synthesis of various biologically active molecules. In material science, FTOX has been studied for its potential applications in the development of novel materials with unique properties.
properties
IUPAC Name |
2-(4-fluorophenoxy)-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O3S2/c12-7-1-3-8(4-2-7)17-5-9(15)13-14-10(16)6-19-11(14)18/h1-4H,5-6H2,(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGUQCUVAPIZOBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)NC(=O)COC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101175982 | |
Record name | 2-(4-Fluorophenoxy)-N-(4-oxo-2-thioxo-3-thiazolidinyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101175982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
866154-52-1 | |
Record name | 2-(4-Fluorophenoxy)-N-(4-oxo-2-thioxo-3-thiazolidinyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=866154-52-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Fluorophenoxy)-N-(4-oxo-2-thioxo-3-thiazolidinyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101175982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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